molecular formula C12H16N2O B1442157 4-Amino-1-benzylpiperidin-2-one CAS No. 1315495-55-6

4-Amino-1-benzylpiperidin-2-one

Cat. No.: B1442157
CAS No.: 1315495-55-6
M. Wt: 204.27 g/mol
InChI Key: VVIQPDGMXGRYBD-UHFFFAOYSA-N
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Description

4-Amino-1-benzylpiperidin-2-one is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . It is also known by other names such as 4-amino-1-phenylmethylpiperidin-2-one. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Biochemical Analysis

Biochemical Properties

4-Amino-1-benzylpiperidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of highly selective inhibitors of p38α mitogen-activated protein kinase, which is crucial in inflammatory responses . Additionally, this compound is involved in the preparation of antiplasmodial compounds and dual activity cholinesterase and Aβ-aggregation inhibitors . These interactions highlight its importance in modulating biochemical pathways and therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a muscarinic acetylcholine receptor antagonist and beta-2 adrenoceptor agonist indicates its potential impact on neurotransmission and cellular communication . These effects can lead to changes in cellular behavior, including alterations in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the target enzyme. For instance, its interaction with p38α mitogen-activated protein kinase involves binding to the enzyme’s active site, thereby inhibiting its activity . This inhibition can lead to downstream effects on gene expression and cellular responses. Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, with minimal degradation over time . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression. These effects are essential for evaluating the compound’s potential therapeutic applications and safety profiles.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . Studies have identified threshold effects, where the compound’s efficacy and safety are balanced. Understanding these dosage effects is critical for determining the appropriate therapeutic window and minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, its role in inhibiting p38α mitogen-activated protein kinase can influence metabolic pathways related to inflammation and stress responses . Additionally, this compound may interact with other enzymes involved in neurotransmitter synthesis and degradation, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, its interaction with muscarinic acetylcholine receptors and beta-2 adrenoceptors suggests its distribution in neuronal tissues and involvement in neurotransmission . Understanding these transport mechanisms is essential for evaluating the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . For example, its localization in the cytoplasm and nucleus can impact gene expression and cellular signaling pathways. Additionally, this compound may undergo post-translational modifications that modulate its stability and interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-benzylpiperidin-2-one can be achieved through several methods. One common approach involves the reaction of 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring . Another method includes the Wittig reaction of (methoxymethyl) triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-benzylpiperidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines or alcohols.

Scientific Research Applications

4-Amino-1-benzylpiperidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-1-benzylpiperidin-2-one include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of an amino group and a benzyl group attached to the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-amino-1-benzylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-6-7-14(12(15)8-11)9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIQPDGMXGRYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CC1N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of racemic 4-allylamino-1-benzyl-piperidin-2-one (430 mg, 1.76 mmol), 1,3-dimethyl barbituric acid (824 mg 5.28 mmol) and Pd(PPh3)4 (204 mg, 0.18 mmol) in DCM (20 mL) was stirred at ambient temperature for 2 hours then concentrated under vacuum. The resulting residue was purified by Isolute® SCX-2 column (gradient: DCM to 5 to 60% 2M NH3 in methanol solution in DCM) to afford 260 mg (72%) of racemic 4-amino-1-benzyl-piperidin-2-one. LCMS (Method H, ESI): RT=0.35 min, m+H=204.9; 1H NMR (400 MHz, CDCl3) δ: 7.29 (m, 5H), 4.60 (m, 2H), 3.34-3.13 (m, 3H), 2.74 (ddd, 1H), 2.37-2.23 (m, 1H), 2.01 (m, 3H), 1.64 (m, 1H).
Name
racemic 4-allylamino-1-benzyl-piperidin-2-one
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
824 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
204 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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